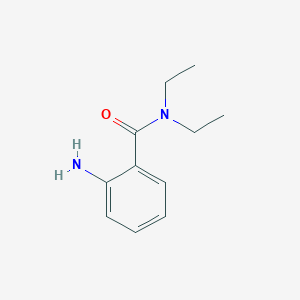

2-amino-N,N-diethylbenzamide

Overview

Description

2-Amino-N,N-diethylbenzamide is a compound that is structurally related to a class of organic molecules known as benzamides, which are characterized by a benzoyl group attached to an amine. While the specific compound 2-amino-N,N-diethylbenzamide is not directly mentioned in the provided papers, the related structures and properties of benzamides and their derivatives can be inferred from the studies on similar compounds.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid or its derivatives with amines or diamines. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of 2-amino-N,N-diethylbenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as NMR, UV-Vis, FT-IR, and Raman, as well as by X-ray diffraction (XRD) . These techniques can reveal details such as the presence of hydrogen bonds, the geometry of the molecule, and the electronic structure. For instance, hydrogen bonding interactions were observed in the structures of N-unsubstituted 2-aminobenzamides , and the crystal structure of a related compound was determined to belong to the tetragonal system .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that involve their amide or amine groups. For example, the amide group can act as a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds . The reactivity of these compounds can also be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents can alter these properties significantly. For instance, the polarizability and molar refractivity of a benzamide derivative were studied, showing that these properties are affected by the concentration of the compound in solution . Additionally, the coordination behavior of benzamide derivatives with metal ions can lead to the formation of complexes with potential biological activity .

Scientific Research Applications

Summary of the Application

2-Benzoyl-N,N-diethylbenzamide, a compound related to 2-amino-N,N-diethylbenzamide, has been used in the study of polymorphism . Polymorphism occurs when identical compounds are organized in more than one repeating pattern of the solid form .

Methods of Application

The study involved recrystallization trials with different solvents to obtain the crystal structures of two new polymorphs of 2-benzoyl-N,N-diethylbenzamide . The compound was also analyzed by means of single-crystal and powder X-ray diffraction with variable temperatures .

Proteomics Research

Summary of the Application

2-amino-N,N-diethylbenzamide is a specialty product used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Results or Outcomes

The outcomes of using 2-amino-N,N-diethylbenzamide in proteomics research can also vary widely, as they depend on the specific goals and parameters of each individual study .

Industrial Applications

Summary of the Application

2-amino-N,N-diethylbenzamide is used in various industries, including textile, plastic dyeing, food coloring, paint manufacturing, and pharmaceuticals .

Methods of Application

In these industries, the compound may be used in different ways. For example, in the textile industry, it might be used as a dye or colorant . In the pharmaceutical industry, it could be used in the formulation of certain medications .

Results or Outcomes

The results or outcomes of using 2-amino-N,N-diethylbenzamide in these industries would depend on the specific application. For instance, in the textile industry, the outcome might be a fabric of a certain color or pattern .

Early Discovery Research

Summary of the Application

Sigma-Aldrich provides 2-amino-N,N-diethylbenzamide to early discovery researchers as part of a collection of unique chemicals . This suggests that it may be used in preliminary stages of research to explore its potential applications .

Results or Outcomes

The outcomes of using 2-amino-N,N-diethylbenzamide in early discovery research can also vary widely, as they depend on the specific goals and parameters of each individual study .

Chemical Research

Summary of the Application

2-amino-N,N-diethylbenzamide is often used in chemical research, particularly in the study of its physical and chemical properties . For example, its melting point, boiling point, density, and refractive index have been studied .

Methods of Application

The study of these properties often involves various laboratory techniques, such as melting point determination, boiling point determination, density measurement, and refractive index measurement .

Results or Outcomes

The results of these studies provide valuable information about the physical and chemical properties of 2-amino-N,N-diethylbenzamide. For example, its melting point is predicted to be 109.13° C, its boiling point is predicted to be 355.7° C at 760 mmHg, its density is predicted to be 1.1 g/cm 3, and its refractive index is predicted to be n 20D 1.56 .

properties

IUPAC Name |

2-amino-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEWLEXQLKPLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435619 | |

| Record name | 2-amino-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N,N-diethylbenzamide | |

CAS RN |

76854-95-0 | |

| Record name | 2-amino-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

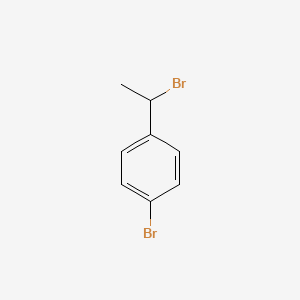

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

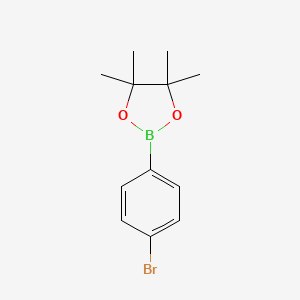

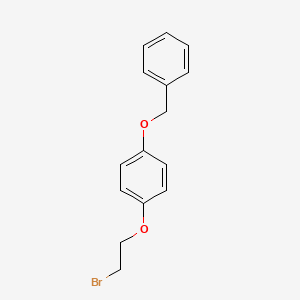

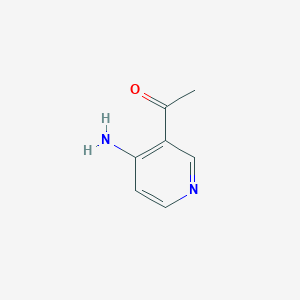

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)